N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety, a hydrazinecarbonyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced via the reaction of the benzodioxole derivative with hydrazine hydrate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the hydrazinecarbonyl group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinecarbonyl group may form covalent bonds with target proteins, leading to their inactivation. The sulfonamide group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
5660-74-2 |
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Molecular Formula |
C24H23N3O5S |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethylideneamino)-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C24H23N3O5S/c1-17-3-10-21(11-4-17)33(29,30)27(2)15-18-5-8-20(9-6-18)24(28)26-25-14-19-7-12-22-23(13-19)32-16-31-22/h3-14H,15-16H2,1-2H3,(H,26,28) |
InChI Key |
JIJKJKZFGINEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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